molecular formula C17H35N4O2+ B10856300 2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium

2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium

Cat. No.: B10856300
M. Wt: 327.5 g/mol
InChI Key: LTSWFNFQPMMTIG-UHFFFAOYSA-O
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Description

SLB736 is a synthetic organic compound known for its role as a selective agonist for sphingosine 1-phosphate receptor 4. This receptor is part of a family of G-protein-coupled receptors that play significant roles in various biological processes, including immune response and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SLB736 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of SLB736.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, and reduction.

Industrial Production Methods

Industrial production of SLB736 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch processing: Large quantities of starting materials are reacted in batch reactors.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.

    Quality control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

SLB736 undergoes various chemical reactions, including:

    Oxidation: SLB736 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: SLB736 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of SLB736.

Scientific Research Applications

SLB736 has a wide range of scientific research applications, including:

Mechanism of Action

SLB736 exerts its effects by selectively binding to and activating sphingosine 1-phosphate receptor 4. This activation leads to the modulation of various signaling pathways, including the inhibition of the Nod-like receptor family pyrin domain containing 3 inflammasome in hepatic macrophages . This mechanism is crucial for its potential therapeutic effects in preventing nonalcoholic steatohepatitis and fibrosis.

Comparison with Similar Compounds

SLB736 is unique compared to other sphingosine 1-phosphate receptor agonists due to its selectivity for sphingosine 1-phosphate receptor 4. Similar compounds include:

SLB736’s selectivity for sphingosine 1-phosphate receptor 4 makes it a valuable tool for studying the specific functions of this receptor and its potential therapeutic applications.

Properties

Molecular Formula

C17H35N4O2+

Molecular Weight

327.5 g/mol

IUPAC Name

[4-(1-decyltriazol-4-yl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium

InChI

InChI=1S/C17H34N4O2/c1-2-3-4-5-6-7-8-9-12-21-13-16(19-20-21)10-11-17(18,14-22)15-23/h13,22-23H,2-12,14-15,18H2,1H3/p+1

InChI Key

LTSWFNFQPMMTIG-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCN1C=C(N=N1)CCC(CO)(CO)[NH3+]

Origin of Product

United States

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